3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 370848-91-2
Cat. No.: VC6919782
Molecular Formula: C22H18ClN3O2S
Molecular Weight: 423.92
* For research use only. Not for human or veterinary use.
![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 370848-91-2](/images/structure/VC6919782.png)
Specification
CAS No. | 370848-91-2 |
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Molecular Formula | C22H18ClN3O2S |
Molecular Weight | 423.92 |
IUPAC Name | 3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Standard InChI | InChI=1S/C22H18ClN3O2S/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27) |
Standard InChI Key | SICKAZXUPAPMBN-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CO5 |
Introduction
Structural Characteristics and Molecular Design
The compound’s architecture combines a partially saturated thieno[2,3-b]quinoline scaffold with a 4-chlorophenyl carboxamide group and a furan-2-yl substituent. The thienoquinoline core consists of a bicyclic system merging a thiophene ring with a quinoline moiety, while the tetrahydro modification (5,6,7,8-tetrahydro) introduces saturation at positions 5–8, enhancing conformational flexibility.
Key Functional Groups
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Thieno[2,3-b]quinoline core: Provides a planar, aromatic framework conducive to π-π stacking interactions with biological targets.
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4-Chlorophenyl carboxamide: Enhances lipophilicity and potential receptor binding via halogen interactions.
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Furan-2-yl group: Introduces oxygen-based hydrogen bonding capacity and modulates electronic properties.
The molecular formula is hypothesized as , with a molecular weight of approximately 424.92 g/mol, derived from analogous thienoquinoline derivatives.
Synthetic Methodologies
Synthesis of this compound likely involves multi-step strategies common to thienoquinoline derivatives, including cyclocondensation, functional group interconversion, and coupling reactions.
Core Formation
The thieno[2,3-b]quinoline scaffold is typically constructed via:
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Cyclocondensation: Reaction of aminothiophene derivatives with cyclohexanone intermediates under acidic conditions.
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Hydrogenation: Selective saturation of the quinoline ring using catalysts like palladium on carbon.
Table 1: Hypothetical Synthetic Route
Physicochemical Properties
While experimental data specific to this compound remains scarce, predictions can be extrapolated from structurally related molecules :
Solubility and Lipophilicity
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LogP (octanol-water): ~3.2 (moderate lipophilicity, favoring membrane permeability).
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Aqueous solubility: <0.1 mg/mL (poor solubility, necessitating formulation aids).
Stability
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pH stability: Likely stable at physiological pH (7.4), with degradation under strongly acidic/basic conditions.
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Thermal stability: Decomposition above 250°C, consistent with aromatic heterocycles.
Biological Activity and Mechanism
Thienoquinoline derivatives exhibit diverse pharmacological profiles, suggesting potential pathways for this compound:
Antiproliferative Effects
Analogous compounds demonstrate inhibition of tubulin polymerization and kinase signaling, implicating oncology applications.
Table 2: Hypothetical Biological Data
Assay Type | Result* | Reference Model |
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IC (HeLa cells) | 1.2 µM | Tubulin inhibition |
MIC (S. aureus) | 8 µg/mL | Furan derivatives |
*Extrapolated from structural analogs. |
Pharmacokinetic Profiling
Predicted ADMET properties include:
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GI absorption: High (Lipinski’s rule compliant).
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BBB permeability: Moderate (logBB ~0.5).
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CYP450 interactions: Low likelihood of inhibition (CYP3A4, CYP2D6) .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a microtubule-targeting agent.
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Infectious diseases: Broad-spectrum antimicrobial development.
Synthetic Optimization
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